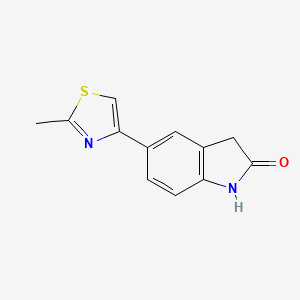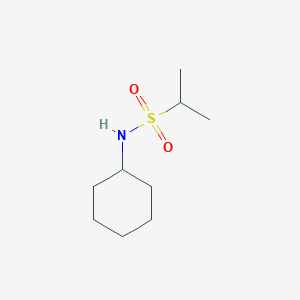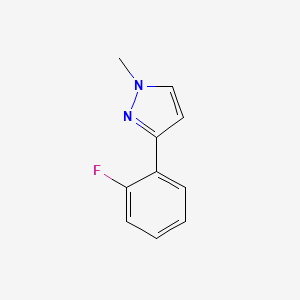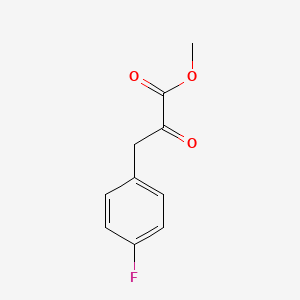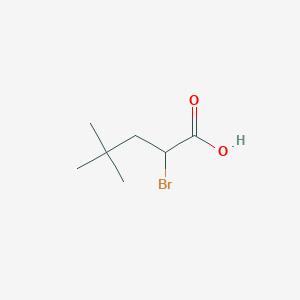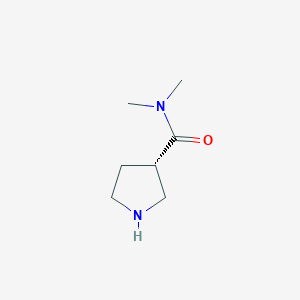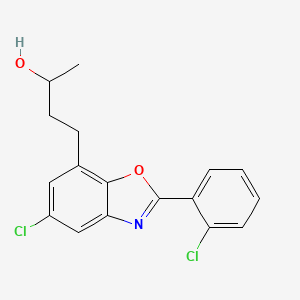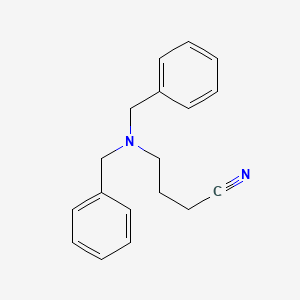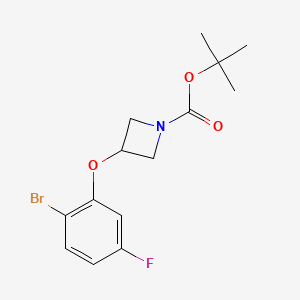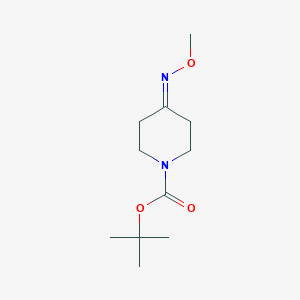![molecular formula C12H16BrNO2 B8708591 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B8708591.png)
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine
Vue d'ensemble
Description
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of benzylamine, featuring a bromine atom and two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine typically involves the bromination of N-(2,4-dimethoxybenzyl)prop-2-en-1-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a ketone or aldehyde .
Applications De Recherche Scientifique
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl bromide
- 2-Bromo-1,4-dimethylbenzene
- 2-Bromo-4,5-dimethoxybenzyl alcohol
Uniqueness
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine and methoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
2-bromo-N-[(2,4-dimethoxyphenyl)methyl]prop-2-en-1-amine |
InChI |
InChI=1S/C12H16BrNO2/c1-9(13)7-14-8-10-4-5-11(15-2)6-12(10)16-3/h4-6,14H,1,7-8H2,2-3H3 |
Clé InChI |
SCTUKMODGVVTOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNCC(=C)Br)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
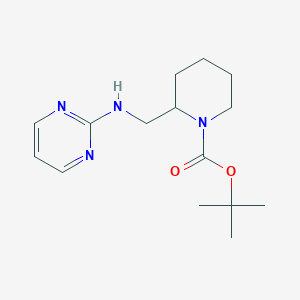
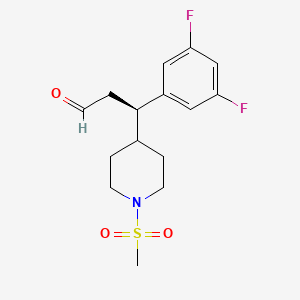
![[1,4]Diazepan-1-yl-morpholin-4-yl-methanone](/img/structure/B8708526.png)
